molecular formula C12H26Cl2N2O B2582515 (2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride CAS No. 2416218-70-5

(2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride

Cat. No.: B2582515
CAS No.: 2416218-70-5
M. Wt: 285.25
InChI Key: SXCAMRDUPBADFT-PHIMTYICSA-N
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Description

(2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride is a compound that features a morpholine ring substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through a Mannich condensation reaction involving formaldehyde, a secondary amine, and an aldehyde or ketone.

    Substitution with Piperidine: The piperidine moiety is introduced via a nucleophilic substitution reaction, where the morpholine ring reacts with a piperidine derivative under basic conditions.

    Purification and Crystallization: The final product is purified through recrystallization and converted to its dihydrochloride salt form for stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of any double bonds or nitro groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: N-oxides

    Reduction: Reduced derivatives with hydrogenated bonds

    Substitution: Functionalized morpholine or piperidine derivatives

Scientific Research Applications

(2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and receptor binding.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.

    Morpholine Derivatives: Compounds such as morpholine N-oxide and 4-methylmorpholine are structurally related and used in similar applications.

Uniqueness

(2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride is unique due to its specific stereochemistry and combination of the morpholine and piperidine rings, which confer distinct pharmacological properties and potential therapeutic applications.

Biological Activity

(2R,6S)-2,6-Dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride is a morpholine derivative with potential biological applications. This compound has garnered attention for its interactions with various biological targets, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a morpholine ring substituted with two methyl groups at the 2 and 6 positions and a piperidin-4-yl methyl group at the 4 position. Its molecular formula is C11H22N2OC_{11}H_{22}N_2O with a molecular weight of approximately 198.31 g/mol.

Synthesis

The synthesis typically involves:

  • Formation of the Morpholine Ring : Reaction of diethanolamine with formaldehyde under acidic conditions.
  • Substitution at the 2 and 6 Positions : Introduction of methyl groups.
  • Attachment of the Piperidin-4-yl Methyl Group : Nucleophilic substitution using piperidin-4-yl ethyl halide.

The biological activity of (2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine is primarily attributed to its ability to interact with specific receptors and enzymes, modulating their activity. The exact pathways involved depend on the biological context in which the compound is utilized.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives containing similar morpholine structures have shown significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity Index
mriBIQ 13da/14daA549~1012
DoxorubicinA549~10-

Neuropharmacological Effects

Morpholine derivatives have been studied for their neuropharmacological properties. The piperidine moiety may enhance central nervous system penetration, suggesting potential applications in treating neurological disorders.

Case Studies

  • Cytotoxicity Assays : In vitro studies demonstrated that derivatives of (2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism was associated with cell cycle arrest and induction of apoptosis .
  • Receptor Binding Studies : Investigations into receptor binding have shown that this compound can act as an antagonist or agonist depending on the receptor type, influencing various physiological responses .

Properties

IUPAC Name

(2R,6S)-2,6-dimethyl-4-(piperidin-4-ylmethyl)morpholine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O.2ClH/c1-10-7-14(8-11(2)15-10)9-12-3-5-13-6-4-12;;/h10-13H,3-9H2,1-2H3;2*1H/t10-,11+;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIUVFCEFCARHE-HVNHDPPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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